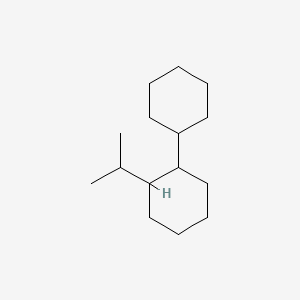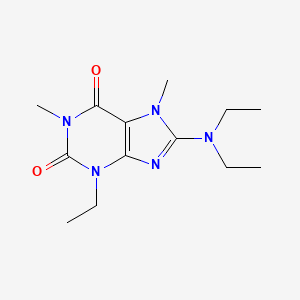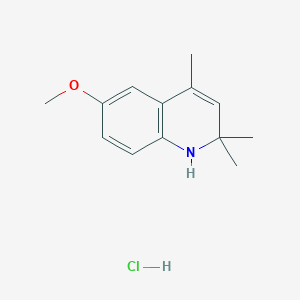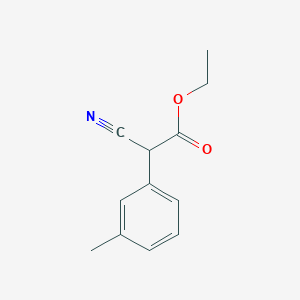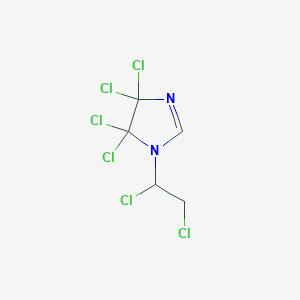
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole typically involves the chlorination of precursor imidazole compounds. The process may include the following steps:
Starting Material: The synthesis begins with an imidazole derivative.
Chlorination: The imidazole derivative undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of imidazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups.
Scientific Research Applications
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloroimidazole: Similar in structure but lacks the dichloroethyl group.
4,4,5,5-Tetrachloroimidazole: Similar but without the additional dichloroethyl substitution.
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: Contains multiple imidazole rings but differs in substitution pattern.
Uniqueness
4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole is unique due to the presence of both tetrachloro and dichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
5214-74-4 |
|---|---|
Molecular Formula |
C5H4Cl6N2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4,4,5,5-tetrachloro-1-(1,2-dichloroethyl)imidazole |
InChI |
InChI=1S/C5H4Cl6N2/c6-1-3(7)13-2-12-4(8,9)5(13,10)11/h2-3H,1H2 |
InChI Key |
XFZGAEBKTWGAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(N1C(CCl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)


